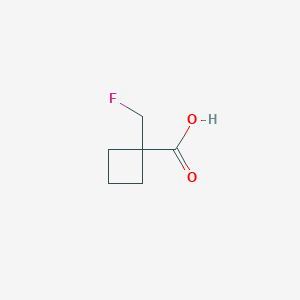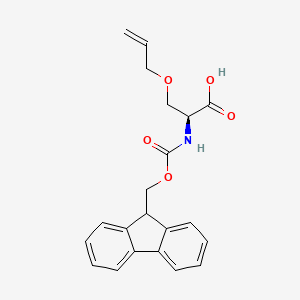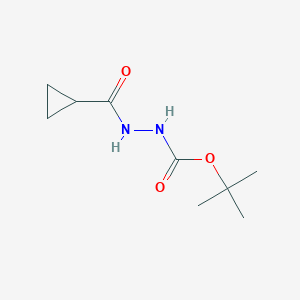
1-氟-3-(4-硝基苯基)苯
描述
1-Fluoro-3-(4-nitrophenyl)benzene is an aromatic compound with the molecular formula C12H8FNO2 It consists of a benzene ring substituted with a fluorine atom and a nitro group at the 1 and 4 positions, respectively
科学研究应用
1-Fluoro-3-(4-nitrophenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
Target of Action
The primary target of 1-Fluoro-3-(4-nitrophenyl)benzene is the benzylic position of the benzene ring . This position is particularly reactive due to its resonance stabilization . The compound interacts with this position, leading to various chemical reactions .
Mode of Action
1-Fluoro-3-(4-nitrophenyl)benzene interacts with its target through a free radical reaction . In this reaction, a hydrogen atom at the benzylic position is removed, resulting in the formation of a radical . This radical can then undergo further reactions, such as nucleophilic substitution .
Biochemical Pathways
The action of 1-Fluoro-3-(4-nitrophenyl)benzene affects the biochemical pathway of free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to various downstream effects, including the formation of new compounds .
Pharmacokinetics
The compound’s reactivity suggests that it may be rapidly metabolized in the body .
Result of Action
The result of the action of 1-Fluoro-3-(4-nitrophenyl)benzene is the formation of new compounds through free radical reactions . These reactions can lead to changes at the molecular and cellular levels .
Action Environment
The action of 1-Fluoro-3-(4-nitrophenyl)benzene can be influenced by various environmental factors. For example, the rate of reaction can be affected by temperature and the presence of other compounds . Additionally, the compound’s stability may be influenced by factors such as pH and light exposure .
生化分析
Biochemical Properties
1-Fluoro-3-(4-nitrophenyl)benzene plays a significant role in biochemical reactions, particularly in the context of bioconjugation and immobilization of biomolecules. It interacts with enzymes, proteins, and other biomolecules through its functional groups. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can lead to the formation of stable complexes with biomolecules, facilitating various biochemical assays and chemical syntheses .
Cellular Effects
1-Fluoro-3-(4-nitrophenyl)benzene has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux. Additionally, it can affect the expression of genes related to stress responses and detoxification, thereby impacting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of action of 1-Fluoro-3-(4-nitrophenyl)benzene involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins, either inhibiting or activating their functions. For example, it can act as an enzyme inhibitor by binding to the active site and preventing substrate access. Alternatively, it can activate certain enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Fluoro-3-(4-nitrophenyl)benzene can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo photochemical reactions, leading to the formation of reactive intermediates that can further interact with biomolecules. These temporal changes can affect the compound’s efficacy and safety in biochemical assays and experimental models .
Dosage Effects in Animal Models
The effects of 1-Fluoro-3-(4-nitrophenyl)benzene vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing enzyme activity or modulating gene expression. At high doses, it can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and disruption of metabolic pathways. These threshold effects are important considerations for the safe and effective use of the compound in research and therapeutic applications .
Metabolic Pathways
1-Fluoro-3-(4-nitrophenyl)benzene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo reduction, oxidation, and conjugation reactions, leading to the formation of metabolites that can further participate in biochemical processes. These metabolic pathways can influence the compound’s activity, toxicity, and overall impact on cellular function .
Transport and Distribution
The transport and distribution of 1-Fluoro-3-(4-nitrophenyl)benzene within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties. Once inside the cell, it can localize to specific compartments or organelles, where it can exert its effects on cellular processes. The distribution of the compound can also be influenced by its interactions with cellular membranes and binding proteins .
Subcellular Localization
1-Fluoro-3-(4-nitrophenyl)benzene exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to particular compartments or organelles through post-translational modifications or targeting signals. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it can accumulate in the nucleus, affecting gene expression and DNA repair processes. These subcellular localizations are critical for understanding the compound’s mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: 1-Fluoro-3-(4-nitrophenyl)benzene can be synthesized through several methods. One common approach involves the nitration of 1-fluoro-3-nitrobenzene, followed by a coupling reaction with a suitable aryl halide. The reaction conditions typically include the use of a strong acid, such as sulfuric acid, and a nitrating agent, such as nitric acid, to introduce the nitro group.
Industrial Production Methods: In industrial settings, the production of 1-fluoro-3-(4-nitrophenyl)benzene may involve large-scale nitration processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 1-Fluoro-3-(4-nitrophenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Coupling: Palladium catalysts with boronic acids or esters.
Major Products:
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Biaryl Compounds: Coupling reactions produce biaryl compounds with various substituents.
相似化合物的比较
1-Fluoro-2-nitrobenzene: Similar structure but with the nitro group at the 2 position.
4-Fluoro-3-nitrophenyl azide: Contains an azide group instead of a nitro group.
1-Fluoro-4-nitrobenzene: Lacks the additional phenyl ring.
Uniqueness: 1-Fluoro-3-(4-nitrophenyl)benzene is unique due to the specific positioning of the fluorine and nitro groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for targeted synthetic applications and research studies.
属性
IUPAC Name |
1-fluoro-3-(4-nitrophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-11-3-1-2-10(8-11)9-4-6-12(7-5-9)14(15)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKGFDKPPCITJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718393 | |
| Record name | 3-Fluoro-4'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72093-49-3 | |
| Record name | 3-Fluoro-4′-nitro-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72093-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-Tert-butyl 6-methyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate](/img/structure/B1442690.png)
![9-Azabicyclo[3.3.1]nonane n-oxyl](/img/structure/B1442692.png)
![5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1442695.png)






